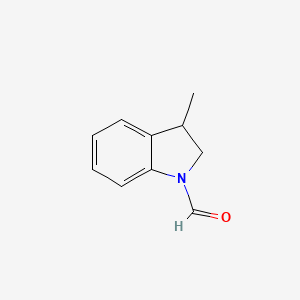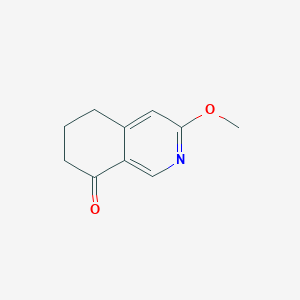![molecular formula C9H21N5 B8694398 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine: is a chemical compound that features a piperazine ring substituted with a methyl group and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine typically involves the reaction of 4-methylpiperazine with a suitable guanidine derivative. One common method is the reaction of 4-methylpiperazine with cyanamide under basic conditions, followed by the addition of a propyl group through alkylation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-[3-(4-Benzyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Chlorophenyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Methoxyphenyl-piperazin-1-yl)-propyl]-guanidine
Comparison: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C9H21N5 |
|---|---|
Molekulargewicht |
199.30 g/mol |
IUPAC-Name |
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C9H21N5/c1-13-5-7-14(8-6-13)4-2-3-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
InChI-Schlüssel |
BKTZIZAWQMGVPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















